
Oxidase, ascorbate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ascorbate oxidase is a member of the multi-copper oxidase family of enzymes. It catalyzes the oxidation of ascorbate (vitamin C) to monodehydroascorbate, while simultaneously reducing oxygen to water . This enzyme is predominantly found in the apoplastic space of plant cells, especially in the roots and fruits of the Cucurbitaceae family . Ascorbate oxidase plays a crucial role in plant growth, development, and stress tolerance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ascorbate oxidase can be synthesized through various biochemical methods. One common approach involves the extraction and purification of the enzyme from plant tissues, particularly from species with high ascorbate oxidase activity . The enzyme can be isolated using techniques such as ammonium sulfate precipitation, ion-exchange chromatography, and gel filtration chromatography .
Industrial Production Methods
Industrial production of ascorbate oxidase typically involves the cultivation of genetically modified plants or microorganisms that overexpress the enzyme. These organisms are grown in controlled environments, and the enzyme is subsequently extracted and purified using standard biochemical techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ascorbate oxidase primarily undergoes oxidation reactions. It catalyzes the oxidation of ascorbate to monodehydroascorbate, which can further disproportionate to form dehydroascorbate and ascorbate . The overall reaction can be represented as: [ 2 \text{Ascorbate} + O_2 \rightarrow 2 \text{Dehydroascorbate} + 2 H_2O ]
Common Reagents and Conditions
The enzyme requires oxygen as a substrate and copper ions as cofactors for its catalytic activity . The reaction typically occurs in the presence of oxygen and at physiological pH levels.
Major Products
The major products of the reaction catalyzed by ascorbate oxidase are dehydroascorbate and water .
Aplicaciones Científicas De Investigación
Ascorbate oxidase has a wide range of scientific research applications:
Plant Biology: It is used to study the role of ascorbate in plant growth, development, and stress responses.
Biochemistry: The enzyme is employed in research on redox reactions and antioxidant mechanisms.
Medicine: Ascorbate oxidase is used in biosensors to detect ascorbic acid levels in biological samples.
Mecanismo De Acción
Ascorbate oxidase catalyzes the oxidation of ascorbate by transferring electrons from ascorbate to oxygen, resulting in the formation of water . The enzyme contains copper ions that facilitate electron transfer during the reaction . The molecular targets of ascorbate oxidase include ascorbate and oxygen, and the pathways involved are primarily related to redox reactions and antioxidant defense mechanisms .
Comparación Con Compuestos Similares
Ascorbate oxidase is unique among multi-copper oxidases due to its specificity for ascorbate as a substrate . Similar compounds include:
Ceruloplasmin: Another multi-copper oxidase that primarily oxidizes iron and plays a role in iron metabolism.
Ascorbate Peroxidase: This enzyme also catalyzes the oxidation of ascorbate but uses hydrogen peroxide as the electron acceptor instead of oxygen.
Ascorbate oxidase’s specificity for ascorbate and its role in plant physiology distinguish it from other multi-copper oxidases .
Propiedades
Número CAS |
9029-44-1 |
|---|---|
Fórmula molecular |
C35H36N6O3 |
Peso molecular |
588.7 g/mol |
Nombre IUPAC |
2-(4,34,36-trimethyl-2-oxo-1,16,17,18,21,36-hexazaheptacyclo[23.5.3.13,6.15,9.119,23.016,20.028,32]hexatriaconta-3,5,7,9(35),12,17,19(34),20,22,25(33),26,28(32)-dodecaen-24-yl)acetic acid |
InChI |
InChI=1S/C35H36N6O3/c1-21-29-19-36-34-32(21)37-38-41(34)14-7-5-4-6-8-23-9-12-30-27(16-23)22(2)33(39(30)3)35(44)40-15-13-24-10-11-25(17-26(24)20-40)28(29)18-31(42)43/h4-5,9-12,16-17,19,28H,6-8,13-15,18,20H2,1-3H3,(H,42,43) |
Clave InChI |
IJDQXSQWJLQCRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=O)N3CCC4=C(C3)C=C(C=C4)C(C5=CN=C6C(=C5C)N=NN6CCC=CCCC7=CC1=C(N2C)C=C7)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


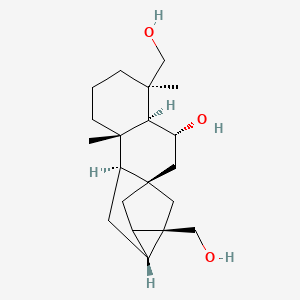
![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13395383.png)
![1-(5,6-dimethylhept-3-en-2-yl)-4-[1-hydroxy-2-(5-hydroxy-2-methylidenecyclohexylidene)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B13395385.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13395394.png)
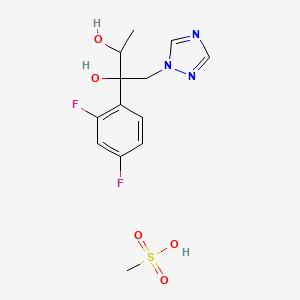

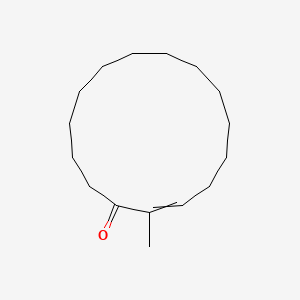
![1-[3-[4-Amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13395406.png)
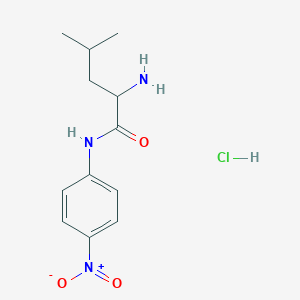
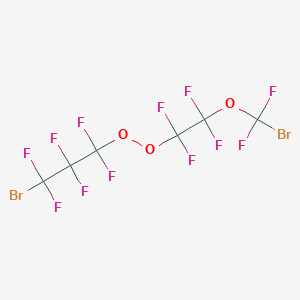
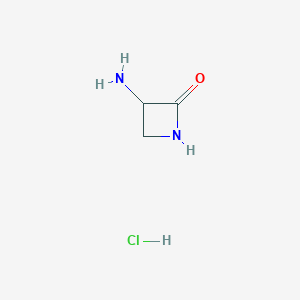
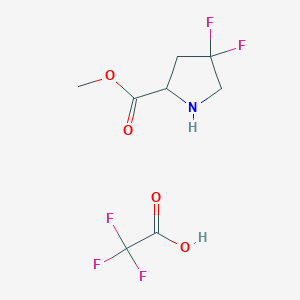
![N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13395432.png)
![4,4,5,5-Tetramethyl-2-(3-(6-phenyl-dibenzo[b,d]thiophen-4-yl)phenyl)-1,3,2-dioxaborolane](/img/structure/B13395445.png)
